

# 5-Aminonicotinic Acid (CAS: 24242-19-1): A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 5-Aminonicotinic acid

Cat. No.: B189487

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An In-depth Overview of the Synthesis, Properties, and Biological Significance of a Key Pharmaceutical Intermediate

## Abstract

**5-Aminonicotinic acid** (CAS: 24242-19-1), also known by its IUPAC name 5-aminopyridine-3-carboxylic acid, is a pyridine derivative of significant interest in the fields of medicinal chemistry and drug development.<sup>[1][2]</sup> Possessing both an amino group and a carboxylic acid functional group, this compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules.<sup>[3][4]</sup> Notably, it has been identified as a competitive inhibitor of D-aspartate oxidase, highlighting its potential in the development of novel therapeutics for neurological disorders.<sup>[3]</sup> This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging role in targeting enzymatic pathways relevant to central nervous system pathologies.

## Chemical and Physical Properties

**5-Aminonicotinic acid** is typically a golden-brown or off-white crystalline powder.<sup>[1][5]</sup> It is an aromatic amine and an aminonicotinic acid, functionally related to nicotinic acid.<sup>[1][2]</sup> Its stability allows for storage at room temperature in an inert atmosphere, protected from light and moisture.<sup>[1][4]</sup>

**Table 1: Physicochemical Properties of 5-Aminonicotinic Acid**

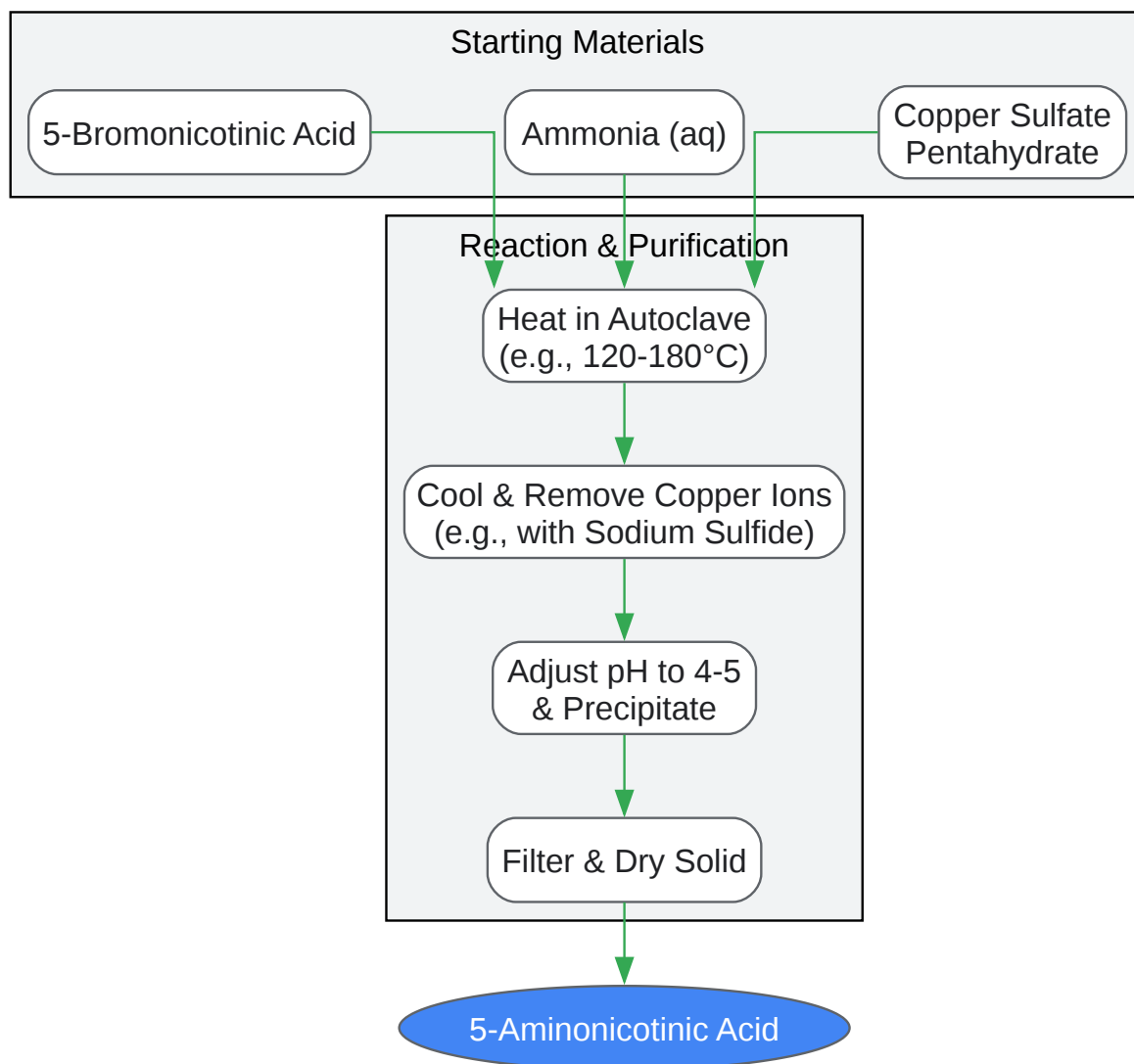
Property	Value	Source(s)
CAS Number	24242-19-1	[1][6]
Molecular Formula	C <sub>6</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	[1][6]
Molecular Weight	138.12 g/mol	[1][2][6]
Appearance	Golden-brown/Off-white Crystalline Powder	[1][7]
Melting Point	293 °C	[1][5]
Boiling Point	253.51 °C (rough estimate)	[1][5]
Density	1.3471 g/cm <sup>3</sup> (rough estimate)	[1][5]
Solubility	Soluble in DMSO.[4] >20.7 µg/mL at pH 7.4.[2]	[2][4]
pKa	2.36 ± 0.10 (Predicted)	[1][5]

**Table 2: Computational Data**

Descriptor	Value	Source(s)
IUPAC Name	5-aminopyridine-3-carboxylic acid	[2]
SMILES	<chem>C1=C(C=NC=C1N)C(=O)O</chem>	[2][6]
InChIKey	BYIORJAACCWFPU-UHFFFAOYSA-N	[2]
Topological Polar Surface Area (TPSA)	76.21 Å <sup>2</sup>	[6]
logP	0.362	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	3	[6]
Rotatable Bonds	1	[6]

## Synthesis and Experimental Protocols

**5-Aminonicotinic acid** is commonly synthesized from 5-bromonicotinic acid via a nucleophilic aromatic substitution reaction with ammonia, catalyzed by a copper salt. The general workflow involves heating the reactants in an autoclave, followed by purification steps to isolate the final product.



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**Caption:** General workflow for the synthesis of **5-Aminonicotinic acid**.

## Protocol 1: Synthesis from 5-Bromonicotinic Acid

This protocol is adapted from procedures described in chemical literature.<sup>[7][8]</sup>

Materials:

- 5-bromo-3-pyridinecarboxylic acid (25 g, 0.124 mol)

- Aqueous ammonia (67.32 mL)
- Copper (II) sulfate pentahydrate (8.41 g)
- Saturated sodium sulfide solution
- Concentrated hydrochloric acid
- Autoclave reactor
- Filtration apparatus

Procedure:

- Combine 5-bromo-3-pyridinecarboxylic acid (25 g), aqueous ammonia (67.32 mL), and copper sulfate pentahydrate (8.41 g) in a suitable vessel.<sup>[7][8]</sup>
- Transfer the reaction mixture to an autoclave.<sup>[7][8]</sup>
- Heat the sealed autoclave to 120°C and maintain this temperature for 16 hours.<sup>[7][8]</sup> The reaction progress can be monitored by Thin Layer Chromatography (TLC).<sup>[7]</sup>
- After the reaction is complete, cool the mixture to room temperature.<sup>[8]</sup>
- Wash the dark-colored solution with a saturated sodium sulfide solution to precipitate and remove copper ions.<sup>[7][8]</sup>
- Filter the mixture to remove the solid copper sulfide.<sup>[7]</sup>
- Adjust the pH of the filtrate to 4-5 using concentrated hydrochloric acid. This will cause the product to precipitate.<sup>[7][8]</sup>
- Cool the acidified mixture to enhance precipitation.<sup>[8]</sup>
- Collect the solid product by filtration and dry thoroughly to yield **5-aminonicotinic acid**.<sup>[7][8]</sup> (Reported yield: 12.9 g, 74%).<sup>[8]</sup>

## Protocol 2: Alternative High-Temperature Synthesis

This method utilizes a higher temperature which may affect reaction time.[3]

#### Materials:

- 5-bromonicotinic acid (20.2 g, 100 mmol)
- Aqueous ammonia solution (40 mL)
- Copper (II) sulfate pentahydrate (4.98 g, 20 mmol)
- High-pressure reactor
- Sodium sulfide solution

#### Procedure:

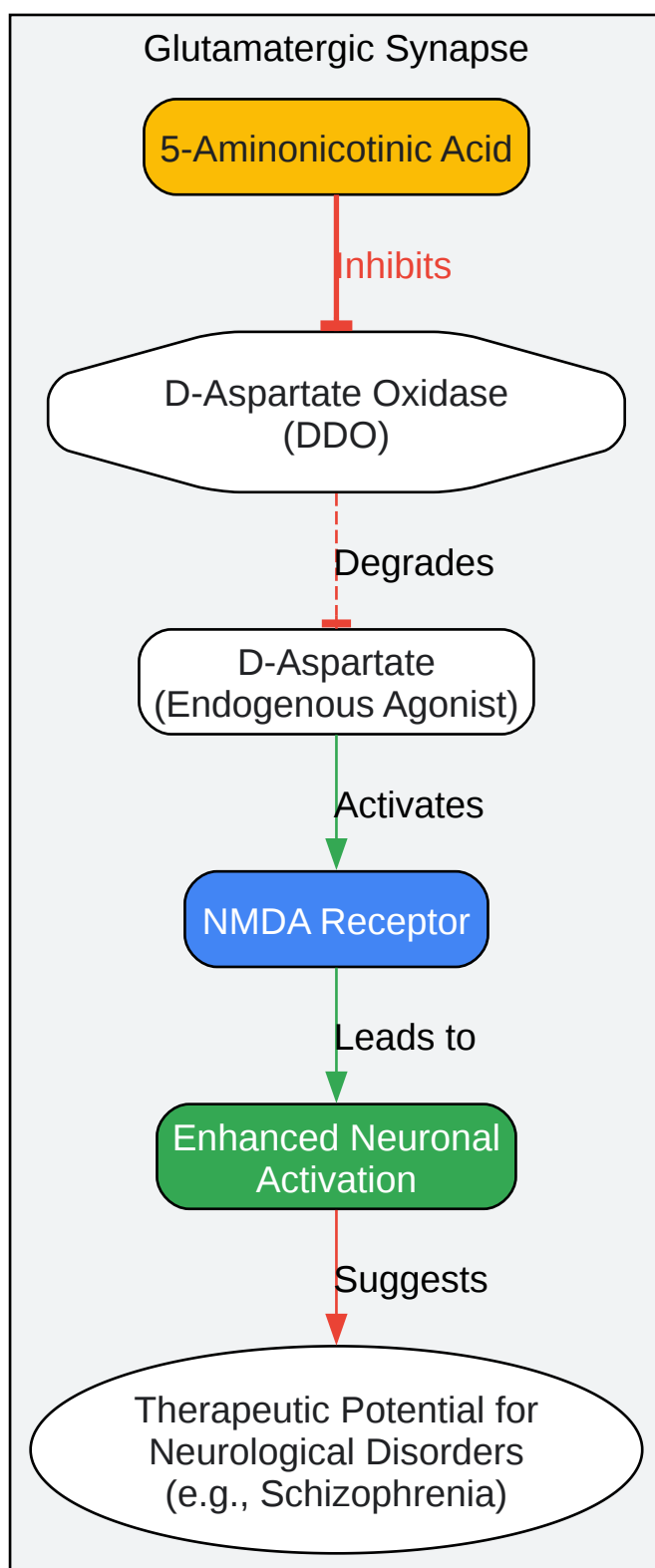
- Charge a high-pressure reactor with 5-bromonicotinic acid (20.2 g), copper sulfate pentahydrate (4.98 g), and aqueous ammonia solution (40 mL).[3]
- Stir the mixture at 170-180°C for 19 hours.[3]
- After cooling, treat the solution with sodium sulfide to remove copper ions.[3]
- Filter the mixture.[3]
- Adjust the filtrate to a pH of 4-5 and concentrate to obtain the target product.[3]

## Biological Activity and Mechanism of Action

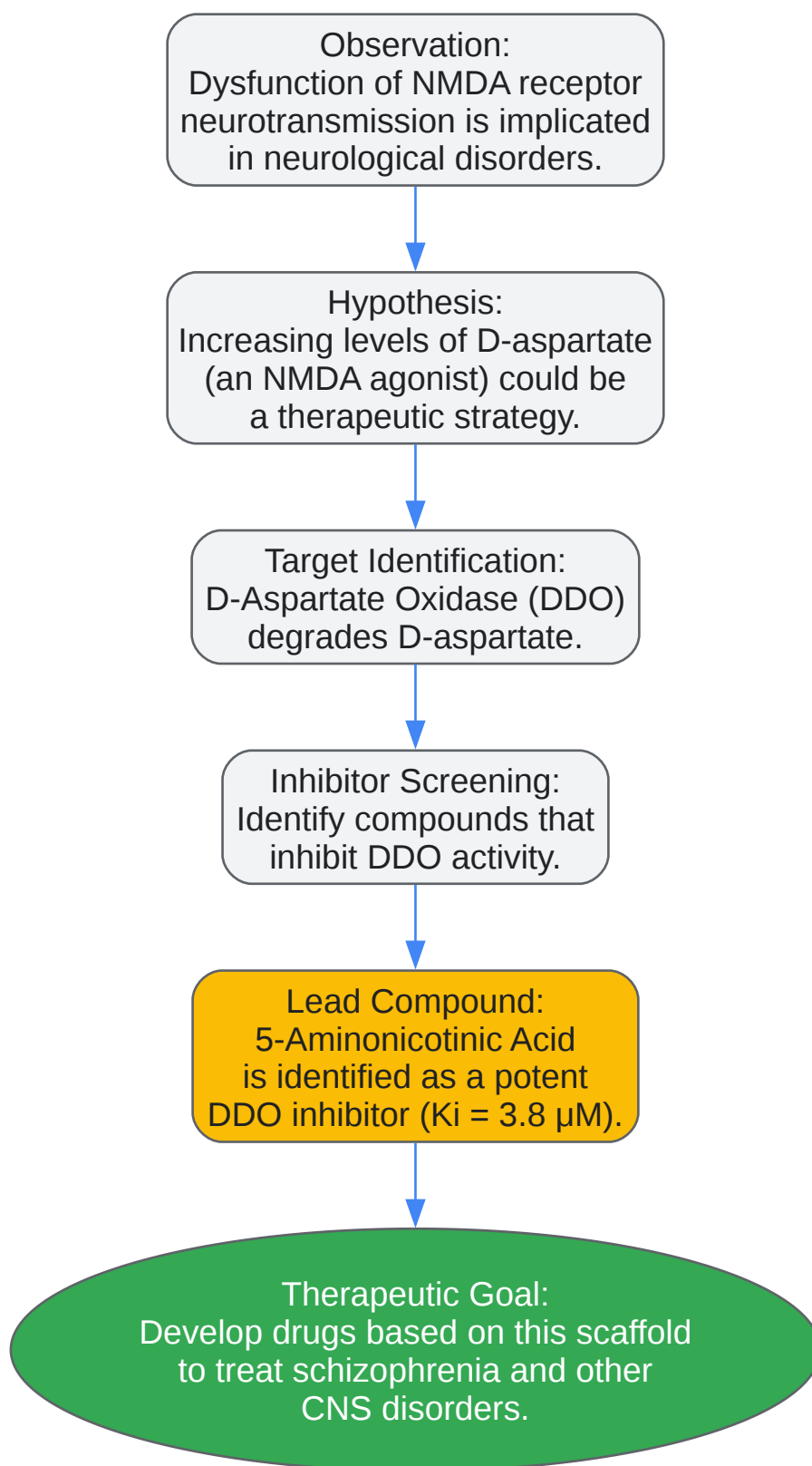
**5-Aminonicotinic acid** is recognized as a valuable intermediate for synthesizing biologically active agents for the pharmaceutical industry.[1] Its derivatives have been explored for applications in treating neurological disorders, cardiovascular diseases, and cancer.[1]

A key identified mechanism of action is the inhibition of D-aspartate oxidase (DDO, also known as DASPO).[3] D-aspartate oxidase is the enzyme responsible for the degradation of D-aspartate, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor.[3][9] By inhibiting DDO, **5-aminonicotinic acid** can increase the concentration of D-aspartate in the brain, thereby enhancing NMDA receptor-mediated neurotransmission.[3] This pathway is a

critical target for therapeutic intervention in conditions where NMDA receptor function is dysregulated, such as schizophrenia.[\[1\]](#)[\[3\]](#)







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